molecular formula C8H10INO B2458978 4-iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1432311-25-5

4-iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2458978
CAS No.: 1432311-25-5
M. Wt: 263.078
InChI Key: DSPMSHMWDHCRST-UHFFFAOYSA-N
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Description

4-Iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde (CAS 1432311-25-5) is a high-purity halogenated pyrrole building block of interest in medicinal chemistry and organic synthesis. With a molecular formula of C8H10INO and a molecular weight of 263.08 g/mol, this compound is characterized by its pyrrole ring system functionalized with an aldehyde group and an iodine atom, making it a versatile intermediate for constructing more complex molecules . Its structural features are shared with fragments found in bioactive marine natural products and synthetic anti-infectives, highlighting its value in drug discovery programs . The iodine substituent serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the rapid exploration of chemical space. Researchers can utilize this compound as a key precursor in the synthesis of potential enzyme inhibitors; for instance, related halogen-doped pyrrole motifs have been successfully incorporated into nanomolar inhibitors of bacterial DNA gyrase B, a critical antibacterial target . The compound is a solid and should be stored according to the supplier's recommendations . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation .

Properties

IUPAC Name

4-iodo-1,2,5-trimethylpyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-5-7(4-11)8(9)6(2)10(5)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPMSHMWDHCRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C)C)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves the iodination of a pyrrole precursor followed by formylation. One common method includes the use of 3,4-diiodo-2,5-dimethyl-1H-pyrrole as a starting material. This compound can be reacted with thioamides under specific conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar iodination and formylation reactions. The process would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution: Products will vary depending on the substituent introduced.

    Oxidation: The major product is 4-iodo-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: The major product is 4-iodo-1,2,5-trimethyl-1H-pyrrole-3-methanol.

Scientific Research Applications

4-Iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom and aldehyde group play crucial roles in these interactions, potentially forming covalent bonds or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde
  • 4-Chloro-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde
  • 4-Fluoro-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde

Uniqueness

4-Iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated counterparts.

Biological Activity

4-Iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring an iodine atom and an aldehyde functional group, positions it as a candidate for various biochemical applications, particularly in cancer research and enzyme interactions.

The synthesis of this compound typically involves the iodination of a pyrrole precursor followed by formylation. A common method utilizes 3,4-diiodo-2,5-dimethyl-1H-pyrrole as a starting material. The compound can undergo several chemical reactions, including:

  • Substitution Reactions : The iodine atom can be replaced by other substituents through nucleophilic substitution.
  • Oxidation Reactions : The aldehyde group can be oxidized to a carboxylic acid.
  • Reduction Reactions : The aldehyde can be reduced to a primary alcohol.

These reactions are essential for modifying the compound to enhance its biological activity or to explore its mechanisms of action in various applications.

Anticancer Properties

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, modifications of the pyrrole core structure have led to the discovery of potent Bcl-2/Bcl-xL inhibitors. These compounds demonstrate the ability to inhibit tumor growth effectively, with some derivatives showing IC50 values in the nanomolar range against various cancer cell lines .

In particular, studies have shown that compounds similar to this compound can bind effectively to anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to apoptosis in cancer cells. The mechanism often involves inducing cell cycle arrest and promoting pro-apoptotic pathways by increasing the levels of proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Enzyme Interaction Studies

The compound has also been explored as a probe in biochemical assays to study enzyme interactions. Its aldehyde group is reactive and can form covalent bonds with nucleophilic residues in enzymes, potentially altering their activity. This property makes it valuable for investigating enzyme mechanisms and for developing enzyme inhibitors.

Comparative Analysis

To understand the uniqueness of this compound compared to related compounds, a comparison with other halogenated pyrroles is useful:

Compound NameKey FeaturesBiological Activity
This compoundIodine atom enhances reactivityStrong anticancer properties
4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehydeBromine may reduce reactivityModerate anticancer activity
4-Chloro-1,2,5-trimethyl-1H-pyrrole-3-carbaldehydeChlorine has less steric hindranceLower biological activity than iodine variant

The presence of iodine in 4-iodo derivatives significantly influences their reactivity and biological interactions compared to brominated or chlorinated counterparts .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Inhibition of Bcl-xL : A study demonstrated that modifications on the pyrrole core led to compounds that inhibited Bcl-xL with IC50 values below 10 nM. These compounds were effective in inducing apoptosis in small-cell lung cancer cell lines .
  • Enzyme Inhibition : In biochemical assays aimed at understanding enzyme inhibition mechanisms, derivatives showed significant interactions with enzymes involved in metabolic pathways. This was evidenced by shifts in enzyme kinetics upon introduction of the compound into assay mixtures .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Key Reference
Direct IodinationNIS, BF₃·Et₂O, CH₂Cl₂, 0°C→RT93
Nucleophilic SubstitutionNaI, K₂CO₃, DMF, 80°C, 12h85–90

Basic: How is this compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : The aldehyde proton resonates at δ ~9.8–10.2 ppm (DMSO-d₆), with iodinated C4 showing deshielding. Methyl groups (C1, C2, C5) appear as singlets at δ ~2.2–2.5 ppm. Coupling patterns confirm regioselectivity .
  • ESI-MS : Molecular ion [M+H]⁺ is observed at m/z 306.0 (calc. 306.06). Fragmentation peaks (e.g., loss of CHO group) validate structural integrity .
  • HPLC Purity : Reverse-phase C18 columns (MeCN/H₂O gradient) achieve >97% purity, critical for pharmacological studies .

Advanced: What crystallographic strategies resolve structural ambiguities in iodinated pyrrole derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Key steps:

  • Data Collection : High-resolution (<1.0 Å) datasets using Mo-Kα radiation minimize thermal motion artifacts.
  • Twinned Data Handling : SHELXL’s twin refinement tools (BASF parameter) address pseudo-merohedral twinning common in halogenated heterocycles .
  • ORTEP-3 Visualization : Graphical interfaces validate bond lengths/angles (e.g., C-I bond ~2.09 Å) and intermolecular interactions (halogen bonding) .

Advanced: How can iodination efficiency be optimized while minimizing side reactions?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : Use substoichiometric iodine (1.1 eq.) with BF₃·Et₂O to activate the pyrrole ring. Excess iodine promotes di-iodination .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12h) and improves regioselectivity via controlled dielectric heating .
  • In Situ Monitoring : TLC (Hexane/EtOAc 7:3) or inline IR spectroscopy tracks iodine consumption to halt reactions at monofunctionalization.

Advanced: How are contradictions in reported spectroscopic data reconciled across studies?

Methodological Answer:
Discrepancies in NMR shifts (e.g., aldehyde proton δ variability) arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Strategies:

  • Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., aldehyde-keto equilibria) in DMSO-d₆ at 25–80°C .
  • COSY/NOESY : Correlates spin systems to distinguish positional isomers (e.g., 4-iodo vs. 5-iodo byproducts) .

Advanced: What role does this compound play in multicomponent reactions for bioactive heterocycles?

Methodological Answer:
The aldehyde group enables Knorr pyrrole synthesis and Paal-Knorr condensations :

  • Example : Reaction with β-ketoesters and ammonium acetate forms polycyclic pyrrolo[3,4-b]pyridines, screened for kinase inhibition. Optimize in ethanol/HCl (reflux, 6h) .
  • Mechanistic Insight : DFT calculations (B3LYP/6-31G*) show aldehyde electrophilicity (Fukui indices) directs regioselectivity in nucleophilic attacks .

Advanced: How can computational modeling predict reactivity in further functionalization?

Methodological Answer:

  • DFT/Molecular Dynamics : Simulate transition states for Suzuki-Miyaura couplings at C4-iodo site. Predicted activation energy correlates with Pd(OAc)₂ catalyst efficiency .
  • Docking Studies : Models of the aldehyde group in enzyme active sites (e.g., COX-2) guide SAR for anti-inflammatory derivatives .

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